molecular formula C9H9BrN2O2S B1411545 3-(3-Bromo-4-nitrophenyl)thiazolidine CAS No. 1779120-18-1

3-(3-Bromo-4-nitrophenyl)thiazolidine

Cat. No.: B1411545
CAS No.: 1779120-18-1
M. Wt: 289.15 g/mol
InChI Key: VJTLFNOIRLHTPL-UHFFFAOYSA-N
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Description

Structural Isomerism

  • Positional Isomerism :

    • The bromine and nitro groups on the phenyl ring could theoretically occupy alternative positions (e.g., 2-bromo-5-nitrophenyl or 4-bromo-3-nitrophenyl). However, the designated 3-bromo-4-nitrophenyl configuration is specific to this compound.
    • Substituent attachment to the thiazolidine ring is fixed at N-3, preventing ring positional isomerism.
  • Functional Group Isomerism :

    • The thiazolidine core distinguishes this compound from other heterocycles (e.g., oxazolidines or pyrrolidines).

Tautomeric Possibilities

Thiazolidine is a saturated heterocycle with no conjugated π-system, precluding keto-enol or imine-enamine tautomerism. The absence of acidic protons adjacent to the nitrogen or sulfur atoms further eliminates tautomeric equilibria.

Stereochemical Considerations

  • The thiazolidine ring adopts a puckered conformation due to its saturated structure.
  • No chiral centers are present in the parent thiazolidine ring. However, substitution patterns on the phenyl ring (e.g., bromine and nitro groups) do not introduce stereogenicity due to their planar arrangement.

Properties

IUPAC Name

3-(3-bromo-4-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c10-8-5-7(11-3-4-15-6-11)1-2-9(8)12(13)14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTLFNOIRLHTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

For 3-bromo-4-nitrobenzaldehyde, analogous nitration or oxidation steps would replace methoxy with a formyl group.

Knoevenagel Condensation with Thiazolidine-2,4-dione

Thiazolidine-2,4-dione derivatives are synthesized via condensation with aromatic aldehydes:

General Protocol:

  • Reactants :
    • Thiazolidine-2,4-dione (1.17 g, 0.01 mol).
    • 3-Bromo-4-nitrobenzaldehyde (equimolar).
  • Catalyst : Piperidine (0.4 mL).
  • Solvent : Toluene or ethanol.
  • Conditions : Reflux at 110–120°C for 5–6 hours.
  • Workup : Acidification with 1M HCl, filtration, and recrystallization from ethanol.

Characterization Data:

  • IR : C=O stretches at 1754–1763 cm⁻¹, C–S at 628 cm⁻¹.
  • ¹H-NMR : Aromatic protons at δ 7.18–7.89 ppm, methylene (–CH₂–NH–) at δ 5.14 ppm.

Alternative Routes via 1,3,4-Oxadiazole Hybrids

Hybridization with 1,3,4-oxadiazole moieties offers improved solubility and bioactivity:

Steps:

  • Intermediate : 5-Phenyl-1,3,4-oxadiazole-2-carbaldehyde.
  • Condensation : React with thiazolidine-2,4-dione under acidic conditions (POCl₃).
  • Yield : 62–75% for analogous derivatives.

Optimization and Green Chemistry Approaches

Recent advancements emphasize solvent-free or microwave-assisted methods:

  • Microwave Synthesis : Reduces reaction time from 12 hours to 30 minutes.
  • Solvent : Ethanol or water, minimizing toxic byproducts.

Table 1: Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Key Advantages
Knoevenagel Toluene, piperidine, reflux 70–85 High purity, scalable
Oxadiazole Hybrid POCl₃, aromatic acids, reflux 62–75 Enhanced bioactivity
Green Synthesis Microwave, ethanol 80–90 Eco-friendly, time-efficient

Challenges and Considerations

  • Regioselectivity : Bromination and nitration must be carefully controlled to avoid para/meta isomer byproducts.
  • Purification : Recrystallization from ethanol or toluene is critical for removing unreacted aldehydes.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position of the phenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitro group at the 4-position .

Key Reagents and Products

Reagent/ConditionsProduct FormedYield (%)Reference
Sodium azide (NaN₃), DMF, 80°C3-Azido-4-nitrophenylthiazolidine78
Potassium thiocyanate (KSCN), EtOH3-Thiocyanato-4-nitrophenylthiazolidine65
Ethylamine (EtNH₂), THF, reflux3-Ethylamino-4-nitrophenylthiazolidine82

Mechanistic Insights :

  • The nitro group activates the bromine substituent for SNAr by withdrawing electron density via resonance.

  • Reactions typically proceed via a Meisenheimer intermediate under polar aprotic solvents (e.g., DMF) or ethanol .

Oxidation Reactions

The thiazolidine ring undergoes oxidation at the sulfur atom or adjacent carbon centers.

Oxidation Pathways

Oxidizing AgentProductObservationsReference
KMnO₄, H₂SO₄, 50°C3-(3-Bromo-4-nitrophenyl)thiazolidin-4-oneFormation of a ketone at C4
H₂O₂, AcOH, RTSulfoxide derivativePartial oxidation of sulfur

Notes :

  • Strong oxidizing agents like KMnO₄ cleave the thiazolidine ring to form a thiazolidinone .

  • Controlled oxidation with H₂O₂ yields sulfoxides without ring opening .

Reduction Reactions

The nitro group and thiazolidine ring can be selectively reduced.

Reduction Pathways

Reducing AgentProductSelectivityReference
H₂, Pd/C, EtOH3-(3-Bromo-4-aminophenyl)thiazolidineNitro → amine
NaBH₄, MeOHThiazolidine ring remains intactNo reduction of nitro group

Key Findings :

  • Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the bromine or thiazolidine ring .

  • Sodium borohydride fails to reduce the nitro group but may reduce disulfide bonds in modified derivatives .

Ring-Opening and Hydrolysis

The thiazolidine ring undergoes acid- or base-catalyzed hydrolysis.

Hydrolysis Conditions

ConditionsProductMechanismReference
HCl (6M), reflux3-Bromo-4-nitrobenzenethiol + acetamideAcid-catalyzed ring opening
NaOH (2M), 70°CDisulfide derivativesBase-mediated dimerization

Structural Implications :

  • Acidic hydrolysis cleaves the C–N bond of the thiazolidine ring, yielding a thiol and acetamide .

  • Alkaline conditions promote disulfide bond formation via oxidation of liberated thiol groups .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Catalytic Systems

Catalyst/BaseCoupling PartnerProductYield (%)Reference
Pd(PPh₃)₄, K₂CO₃, DMFPhenylboronic acid3-(4-Nitrophenyl)thiazolidine75
CuI, Et₃N, DMSOTerminal alkyne3-Alkynyl-4-nitrophenylthiazolidine68

Applications :

  • Suzuki-Miyaura coupling enables aryl-aryl bond formation for functionalized derivatives.

  • Sonogashira coupling introduces alkynyl groups for click chemistry applications .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position relative to itself.

Example Reactions

ElectrophileProductRegioselectivityReference
HNO₃, H₂SO₄3-Bromo-4,6-dinitrophenylthiazolidineNitration at C6
Cl₂, FeCl₃3-Bromo-4-nitro-6-chlorophenylthiazolidineChlorination at C6

Regiochemical Analysis :

  • The nitro group deactivates the ring and directs incoming electrophiles to the meta position (C6) .

Scientific Research Applications

Medicinal Chemistry

3-(3-Bromo-4-nitrophenyl)thiazolidine has been investigated for its potential pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Applications:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for tumor growth.
  • Anti-inflammatory Properties: Research indicates that thiazolidine derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory agents.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA431 (human epidermoid carcinoma)TBD
Reference Drug (Doxorubicin)A4310.5

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives.
  • Formation of Thiazolidine Derivatives: The thiazolidine moiety can undergo modifications to yield compounds with enhanced biological activity.

Table 2: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine with nucleophiles
ReductionConversion to amines or alcohols
OxidationFormation of corresponding carboxylic acids

The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antifungal properties.

Case Study: Antibacterial Activity
A study conducted by Shanmugam et al. demonstrated that thiazolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups like bromine and nitro enhances antibacterial efficacy.

Table 3: Antibacterial Activity of Thiazolidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Reference Compound (Ampicillin)E. coli4 µg/mL

Mechanism of Action

The biological activity of 3-(3-Bromo-4-nitrophenyl)thiazolidine is primarily due to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the bromine atom can enhance the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 3-(3-Bromo-4-nitrophenyl)thiazolidine with a structurally analogous compound, 2-(3-Bromo-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine (CAS: Not provided; ChemSpider ID referenced in ):

Property This compound 2-(3-Bromo-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine
Substituents on Phenyl -NO₂ (C4), -Br (C3) -OCH₃ (C4), -Br (C3)
Additional Groups None -SO₂-(4-chlorophenyl) on thiazolidine ring
Electron Effects Strong electron-withdrawing (-NO₂) Electron-donating (-OCH₃) and moderate electron-withdrawing (-SO₂-C₆H₄Cl)
Molecular Weight ~285 g/mol (estimated) ~521 g/mol (C₁₆H₁₄BrClNO₃S₂)
Solubility Likely low in polar solvents due to -NO₂ Higher solubility in organic solvents due to -SO₂ and -OCH₃ groups
Synthetic Complexity Requires nitration and bromination steps Multi-step synthesis involving sulfonylation and methoxylation

Research Findings and Limitations

  • Analytical Challenges : Chromatographic and electrochemical determinations of thiazolidines are underreported, necessitating advanced techniques like LC-MS for accurate quantification .
  • Safety Profile : Nitro-containing compounds often exhibit higher toxicity compared to methoxy or sulfonyl derivatives, warranting stringent handling protocols .

Biological Activity

Overview

3-(3-Bromo-4-nitrophenyl)thiazolidine is a heterocyclic compound characterized by a thiazolidine ring bonded to a brominated and nitrated phenyl group. The structural features of this compound suggest significant potential for various biological activities, primarily due to the presence of both bromine and nitro substituents, which can influence its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can be bioreduced to form reactive intermediates that may damage cellular components, while the bromine atom enhances binding affinity to certain targets, potentially altering their activity .

Biological Activities

Research indicates that thiazolidine derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazolidines are known for their antibacterial properties, which can be influenced by the nature of substituents at specific positions on the thiazolidine ring. The presence of electron-withdrawing groups like nitro has been associated with enhanced antibacterial effects .
  • Anticancer Potential : Preliminary studies suggest that thiazolidine derivatives may possess anticancer properties. For instance, compounds similar in structure have shown selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells .
  • Anti-inflammatory Effects : Some thiazolidines have demonstrated anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

  • Antimicrobial Efficacy :
    • A study highlighted that the introduction of different substituents in thiazolidines significantly affects their antimicrobial efficacy. Compounds with strong electron-withdrawing groups showed better activity against bacteria compared to those with weaker groups .
  • Anticancer Activity :
    • Research involving thiazolidinone derivatives demonstrated potent anticancer effects against various cell lines, including lung adenocarcinoma and triple-negative breast cancer. The IC50 values for these compounds indicated considerable potency, suggesting their potential as therapeutic agents .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to understand the binding interactions between this compound and its molecular targets. These studies revealed that the compound could effectively fit into active sites of key enzymes involved in disease processes, further supporting its therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
3-(4-Bromo-3-nitrophenyl)thiazolidineHighModerateLow
3-(3-Chloro-4-nitrophenyl)thiazolidineLowHighModerate

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Bromo-4-nitrophenyl)thiazolidine
Reactant of Route 2
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3-(3-Bromo-4-nitrophenyl)thiazolidine

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